molecular formula C11H14ClN3O B6754100 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one

5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one

Cat. No.: B6754100
M. Wt: 239.70 g/mol
InChI Key: NXJDFBUSEPJWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)-1H-pyridazin-6-one is a complex organic compound featuring a pyridazinone core substituted with a chloro group and a 6,6-dimethyl-3-azabicyclo[310]hexane moiety

Properties

IUPAC Name

5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-11(2)6-4-15(5-7(6)11)8-3-13-14-10(16)9(8)12/h3,6-7H,4-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJDFBUSEPJWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C3=C(C(=O)NN=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized pyridazinones .

Mechanism of Action

The mechanism of action of 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro group and the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one makes it unique.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.